molecular formula C74H134N4O32 B164462 GD2 Ganglioside CAS No. 65988-71-8

GD2 Ganglioside

Cat. No.: B164462
CAS No.: 65988-71-8
M. Wt: 1591.9 g/mol
InChI Key: FFILOTSTFMXQJC-QCFYAKGBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

GD2 Ganglioside: Chemical Modifications

This compound can undergo chemical modifications, primarily on its sialic acid residues .

  • O-acetylation: GD2 can be modified by the addition of an O-acetyl group to the external sialic acid. This reaction is catalyzed by Sialyl O-Acetyl Transferases (SOAT), specifically CASD1 .

  • Location of modification: The O-acetyl group is added to the carbon 7 of the terminal α2-8 linked sialic acid residue .

  • Regulation of O-acetylation: The expression of O-acetyl-GD2 (OAcGD2) is influenced by the balance between SAOT and sialate-O-acetylesterases (SIAE), the activity of GM2/GD2 synthase, and the activity of GM1/GD1b synthase . The quantity of acetyl-CoA concentrations within the Golgi apparatus may also play a role .

This compound: Chemical Interactions and Reactions

GD2 interacts with other molecules, influencing cell signaling and behavior .

  • Receptor for antibodies: GD2 can directly interact with anti-GD2 antibodies, leading to the induction of mitochondria-dependent cell death in GD2-positive tumor cells .

  • Cell signaling modulation: GD2 interacts laterally with membrane proteins and lipids, regulating the responsiveness of signaling molecules . It functions as a mediator and modulator of signal transduction .

  • Cell adhesion and recognition: The monosaccharide units of GD2 extend into the extracellular space, facilitating cell-cell recognition and adhesion .

  • Internalization: this compound can be internalized at the cell surface after binding to specific antibodies .

This compound: Role in Cancer

In cancer, GD2 contributes to various processes :

  • Tumor cell proliferation, motility, migration, adhesion, and invasion

  • Resistance to apoptosis

  • Enhanced Malignancy: EVs derived from GD2-expressing melanomas enhanced the malignant phenotypes of GD2-negative melanomas, such as cell growth, invasion, and cell adhesion .

This compound: Analytical Methods

The diversity in GD2's oligosaccharide moiety can be detected using various analytical techniques :

  • Classical chromatographic techniques combined with antibody staining

  • Chromatography coupled with mass spectrometry analysis

This compound: Enzymes Involved

Key enzymes involved in GD2 biosynthesis include :

  • ST3GAL5 (GM3 synthase)

  • ST8SIA1 (GD3 synthase)

  • B4GALNT1 (GM2/GD2 synthase)

Scientific Research Applications

GD2 as a Tumor Biomarker

GD2 has emerged as a significant biomarker for several malignancies, particularly neuroblastoma. Its expression is associated with disease progression and poor prognosis.

  • Neuroblastoma : GD2 is consistently expressed across all stages of neuroblastoma, making it a reliable biomarker for diagnosis and monitoring treatment response. Research indicates that circulating GD2 levels can serve as a sensitive tumor biomarker for high-risk neuroblastoma patients, aiding in prognosis and therapeutic decisions .
  • Osteosarcoma : Studies have shown that GD2 expression persists upon recurrence in osteosarcoma patients. Immunohistochemical analyses revealed that GD2 was present in 100% of matched samples from initial biopsies and recurrences, suggesting its potential role in monitoring disease status .

Therapeutic Targeting of GD2

The therapeutic potential of GD2 is being explored through various immunotherapeutic approaches:

  • Monoclonal Antibodies : Dinutuximab, an FDA-approved anti-GD2 monoclonal antibody, has shown efficacy in treating high-risk neuroblastoma. Clinical trials have demonstrated improved survival rates when patients are treated with this agent .
  • Combination Therapies : Combining anti-GD2 antibodies with other therapeutic modalities (e.g., chemotherapy) has been proposed to enhance treatment efficacy. For instance, studies indicate that anti-GD2 antibodies can induce immune-independent cell death mechanisms and may improve the overall therapeutic outcome when combined with other agents .
  • Bispecific Antibodies and Immunocytokines : Newer strategies involve bispecific antibodies designed to engage multiple immune pathways against GD2-expressing tumors. These approaches aim to redirect cytotoxic immune responses specifically towards cancer cells expressing GD2 .

Case Studies and Clinical Trials

Several clinical trials are underway to evaluate the efficacy of targeting GD2 in various cancers:

  • Neuroblastoma Trials : Ongoing studies are assessing the effectiveness of dinutuximab in combination with other agents for treating relapsed or refractory neuroblastoma patients. Early results indicate promising outcomes regarding survival rates and quality of life improvements .
  • Osteosarcoma Research : Phase 2 trials are being initiated to evaluate anti-GD2 therapies in children with recurrent osteosarcoma, building on findings that suggest increased GD2 expression correlates with resistance to standard chemotherapy .
  • Melanoma Studies : Research has indicated that GD2 plays a critical role in melanoma cell adhesion and proliferation. Investigations into anti-GD2 therapies are being conducted to determine their potential effectiveness in treating advanced melanoma cases .

Mechanistic Insights into GD2 Functionality

GD2 not only serves as a tumor marker but also participates actively in tumor biology:

  • Cell Survival and Invasion : Studies suggest that GD2 enhances cell survival and invasion capabilities of tumors by modulating signaling pathways involved in cell growth and metastasis .
  • Immune Evasion : GD2 has been implicated in T-cell dysfunction, acting as an immune checkpoint that tumors exploit to evade immune surveillance. This characteristic makes it a dual-target for both therapy and diagnostics .

Summary Table of Key Findings

ApplicationDescriptionReferences
Tumor BiomarkerReliable indicator for neuroblastoma and osteosarcoma; correlates with disease progression ,
Monoclonal Antibody TherapyDinutuximab improves survival rates in neuroblastoma patients ,
Combination TherapiesEnhanced efficacy when combined with chemotherapy
Clinical TrialsOngoing studies evaluating anti-GD2 therapies across various cancers , ,
Mechanistic RoleInvolvement in cell survival, invasion, and immune evasion ,

Comparison with Similar Compounds

Ganglioside GD2 is part of a larger family of glycosphingolipids, including:

Uniqueness of Ganglioside GD2: Ganglioside GD2 is unique due to its specific expression in neuroectoderm-derived cancers and its role in immune modulation and cancer cell survival . Its distinct structure and biological functions make it a valuable target for cancer immunotherapy .

Biological Activity

GD2 ganglioside is a member of the glycosphingolipid family and plays significant roles in cellular processes, particularly in cancer biology. This article explores the biological activity of GD2, focusing on its expression patterns, mechanisms of action, and implications for cancer therapy.

Structure and Biosynthesis

GD2 is characterized as a disialoganglioside composed of two sialic acid residues linked to three monosaccharide units. Its biosynthesis involves several enzymatic steps, primarily catalyzed by GD3 synthase (GD3S), which is considered the rate-limiting enzyme in the pathway leading to GD2 production from GM3 and GD3 . The structure of GD2 allows it to interact with various membrane proteins and signaling pathways, influencing cell behavior.

Expression Patterns

Normal Tissues : In healthy individuals, GD2 is predominantly expressed in the central nervous system, peripheral sensory nerve fibers, and dermal melanocytes. Its expression is limited, suggesting a specialized role in neural development and function .

Cancer Tissues : GD2 is overexpressed in several malignancies, including neuroblastoma, melanoma, small cell lung cancer, and triple-negative breast cancer (TNBC). This overexpression correlates with enhanced tumor cell proliferation, motility, adhesion, and resistance to apoptosis . Notably, GD2 expression has been associated with poor prognosis in certain cancers due to its role in promoting aggressive tumor characteristics .

GD2 exerts its biological effects through several mechanisms:

  • Cell Signaling : GD2 interacts with integrins and other membrane proteins to modulate signaling pathways such as those involving the epidermal growth factor receptor (EGFR) and focal adhesion kinase (FAK). These interactions enhance malignant properties such as cell growth and invasion .
  • Extracellular Vesicles (EVs) : Cancer cells expressing GD2 release EVs that can transfer malignant traits to neighboring cells. These EVs have been shown to enhance cell growth and invasion in GD2-negative melanoma cells .
  • Cancer Stem Cells (CSCs) : In prostate cancer models, GD2 has been implicated in maintaining CSC populations. Targeting GD2 may disrupt these populations and reduce tumorigenesis .

Case Studies

  • Prostate Cancer : A study demonstrated that CRISPR-Cas9-mediated knockout of GD3S in prostate cancer cells significantly impaired their oncogenic traits and reduced CSC markers. This suggests that targeting the GD2 pathway could provide therapeutic benefits in advanced prostate cancer .
  • Melanoma : Research indicated that EVs derived from GD2-expressing melanoma cells could enhance the malignant phenotype of neighboring cells. This highlights the role of GD2 in creating a supportive tumor microenvironment conducive to cancer progression .
  • Triple-Negative Breast Cancer : In a cohort study, GD2-positive TNBCs exhibited worse prognoses compared to their GD2-negative counterparts. This finding underscores the potential of GD2 as a biomarker for aggressive disease .

Implications for Immunotherapy

The unique expression patterns of GD2 in tumors have led to its exploration as a target for immunotherapy. Anti-GD2 monoclonal antibodies have shown promise in inducing apoptosis in GD2-expressing tumors by activating caspases involved in programmed cell death . Clinical trials are ongoing to evaluate the efficacy of these therapies across various cancer types.

Data Summary

The following table summarizes key findings related to the biological activity of this compound across different cancers:

Cancer TypeExpression LevelBiological EffectsTherapeutic Implications
NeuroblastomaHighTumor proliferation, resistance to apoptosisTarget for immunotherapy
MelanomaHighEnhanced invasion, growth via EVsPotential therapeutic target
Prostate CancerVariableMaintains CSCs; promotes tumorigenesisTargeting GD3S may reduce tumor growth
Triple-Negative Breast CancerHighPoor prognosis associated with high levelsBiomarker for aggressive disease

Q & A

Basic Research Questions

Q. What is the structural composition of GD2 ganglioside, and how does it influence its biological function?

this compound consists of a ceramide backbone (with variable fatty acid and sphingosine chains) linked to an oligosaccharide containing two sialic acid residues . This disialoganglioside’s structural variability—such as hydroxylation or double bonds in fatty acid chains—impacts its antigenicity and interactions with immune receptors like anti-GD2 antibodies. The sialic acid residues are critical for its role as a tumor-associated antigen, enabling selective targeting in cancers like neuroblastoma and melanoma .

Q. What methodologies are recommended for detecting GD2 expression in tumor tissues?

  • Mass spectrometry (MS): High-resolution MS (e.g., Lipotype’s lipidomics platform) enables precise quantification of GD2 in cell membranes, with results achievable within two weeks .
  • Antibody-based assays: Monoclonal antibodies (e.g., clone 14.G2a) are validated for immunohistochemistry (IHC), immunofluorescence (IF), and flow cytometry. Protocols should include controls for non-specific binding due to GD2’s low abundance in normal tissues .

Q. How does GD2 synthase (GD2S) regulate GD2 biosynthesis, and what is its significance in cancer?

GD2S catalyzes the transfer of sialic acid to GM2, forming GD2. Upregulation of GD2S mRNA and protein in advanced breast cancer correlates with poor prognosis, suggesting its role as a cancer stem cell (CSC) marker. Researchers should use RT-PCR and Western blotting to quantify GD2S expression, with tissue microarrays for spatial analysis .

Q. Why is GD2 considered a tumor-specific antigen, and how is it validated as a biomarker?

GD2 is overexpressed in neuroblastoma, gliomas, and sarcomas but minimally expressed in normal tissues (e.g., peripheral nerves). Validation involves:

  • Comparing GD2 levels in tumor vs. adjacent normal tissues via IHC or ELISA.
  • Correlating GD2 expression with clinical outcomes (e.g., survival rates in neuroblastoma) .

Advanced Research Questions

Q. How can researchers address discrepancies in GD2 expression levels across experimental models?

Heterogeneity arises from:

  • Tumor microenvironment: Regional variations in GD2S activity (e.g., brain development stages) .
  • Technical factors: Antibody cross-reactivity with structurally similar gangliosides (e.g., GD3). Solutions include orthogonal validation (MS + IHC) and knockout models to confirm specificity .

Q. What mechanisms underlie resistance to GD2-targeted therapies, such as antibody-mediated immunotherapy?

Resistance factors include:

  • Antigen loss: GD2-negative tumor subclones emerge post-treatment, detected via single-cell RNA sequencing .
  • Immune evasion: Upregulation of checkpoint inhibitors (e.g., PD-L1). Combinatorial therapies with anti-PD-1 antibodies or GD2S inhibitors (e.g., eliglustat) are under investigation .

Q. What experimental strategies optimize GD2-targeted CAR T-cell therapy for brain tumors?

  • Intracranial delivery: Bypasses the blood-brain barrier, enhancing GD2-CAR T-cell infiltration in diffuse midline gliomas .
  • Safety controls: Incorporate suicide genes (e.g., inducible caspase-9) to mitigate neurotoxicity. Preclinical models should use patient-derived xenografts with H3K27M mutations .

Q. How do GD2-targeted antibodies synergize with cytokines or chemotherapy in clinical trials?

  • GM-CSF/IL-2: Augment antibody-dependent cellular cytotoxicity (ADCC) by activating NK cells. Dose escalation studies are critical to balance efficacy and cytokine release syndrome .
  • Irinotecan/Temozolomide: Enhance GD2 expression on tumor cells, sensitizing them to anti-GD2 antibodies. Pharmacodynamic assays (e.g., flow cytometry) monitor GD2 upregulation .

Q. What are the challenges in standardizing GD2 quantification across multi-center studies?

  • Inter-lab variability: Calibrate MS platforms using synthetic GD2 standards.
  • Pre-analytical factors: Standardize tissue collection (e.g., snap-freezing vs. FFPE) to prevent ganglioside degradation .

Q. Can GD2 synthase inhibition serve as a therapeutic strategy for GD2-high tumors?

Preclinical studies show that eliglustat (a glucosylceramide synthase inhibitor) blocks GD2 synthesis, reducing tumor proliferation in H3K27M-mutant gliomas. Researchers should pair eliglustat with GD2-CAR T-cells to target residual GD2-positive cells .

Q. Key Methodological Considerations

  • Data Contradictions: Use meta-analysis to reconcile conflicting results (e.g., GD2’s role in CSC vs. differentiated tumors) .
  • Biomarker Validation: Follow REMARK guidelines for GD2 biomarker studies, including independent cohort validation .
  • Therapeutic Combinations: Prioritize FDA-approved agents (e.g., dinutuximab + isotretinoin) for faster clinical translation .

Properties

IUPAC Name

(2R,4R,5S,6S)-2-[3-[(2S,3S,4R,6S)-6-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3-amino-6-carboxy-4-hydroxyoxan-2-yl]-2,3-dihydroxypropoxy]-5-amino-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C74H134N4O32/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-52(89)78-43(44(84)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)40-101-69-61(95)60(94)63(50(38-81)104-69)106-70-62(96)67(64(51(39-82)105-70)107-68-55(77-42(3)83)59(93)58(92)49(37-80)103-68)110-74(72(99)100)35-46(86)54(76)66(109-74)57(91)48(88)41-102-73(71(97)98)34-45(85)53(75)65(108-73)56(90)47(87)36-79/h30,32,43-51,53-70,79-82,84-88,90-96H,4-29,31,33-41,75-76H2,1-3H3,(H,77,83)(H,78,89)(H,97,98)(H,99,100)/b32-30+/t43?,44?,45-,46-,47?,48?,49-,50-,51-,53+,54+,55-,56?,57?,58+,59-,60-,61-,62-,63-,64+,65+,66+,67-,68+,69-,70+,73-,74+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFILOTSTFMXQJC-QCFYAKGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)OC4(CC(C(C(O4)C(C(COC5(CC(C(C(O5)C(C(CO)O)O)N)O)C(=O)O)O)O)N)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)O[C@@]4(C[C@H]([C@@H]([C@H](O4)C(C(CO[C@@]5(C[C@H]([C@@H]([C@H](O5)C(C(CO)O)O)N)O)C(=O)O)O)O)N)O)C(=O)O)O)O)O)C(/C=C/CCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H134N4O32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70893901
Record name GD2 Ganglioside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70893901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1591.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65988-71-8
Record name Ganglioside, GD2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065988718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GD2 Ganglioside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70893901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.